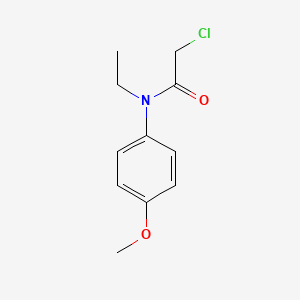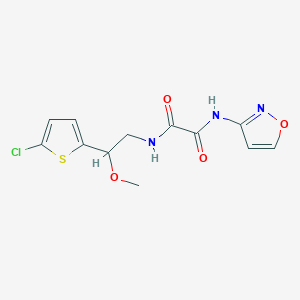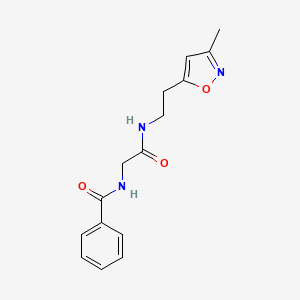
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate, also known as DFP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a phosphonate ester that has a phenyl group attached to it, as well as two fluorine atoms and a hydroxyl group. DFP is commonly used as an inhibitor of enzymes that contain a serine residue in their active site, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate is used in the synthesis and structural studies of various organic compounds. For instance, it facilitates the difluoromethylenation of ketones, providing access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are significant in medicinal research (Wang, Cao, & Zhou, 2016). Additionally, the structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits unique geometrical properties around the phosphorus atom, indicating potential in crystallography and molecular design (Sanders, Hammond, Golen, & Williard, 1996).
2. Chemical Synthesis and Reactivity
This compound is pivotal in various chemical synthesis processes. For example, it is used in the preparation of alkynes and has been utilized in the synthesis of α-hydroxy ketones from aldehydes and ketones (Marinetti & Savignac, 2003); (Koenigkramer & Zimmer, 1980). It also plays a role in the enzymatic resolution of related phosphonates, which is crucial for synthesizing enantiomerically pure compounds (Attolini, Iacazio, Peiffer, & Maffei, 2002).
3. Material Science and Engineering
In material science, this compound contributes to the development of new materials. For instance, it is involved in the synthesis and characterization of compounds with potential applications in electronics and thermodynamics, as evidenced by studies on its vibrational, electronic, and thermal properties (Uppal, Kour, Kumar, & Khajuria, 2018).
4. Pharmaceutical and Medicinal Chemistry
The compound's derivatives have been explored for pharmaceutical applications. Phosphonate analogs, for example, have been synthesized and studied for their potential in medicinal chemistry, especially in the development of new drug molecules (Wróblewski & Piotrowska, 1998).
5. Polymer Science
In polymer science, this compound is used in the synthesis of stereoregular poly(phenylacetylene)s. These polymers exhibit unique properties, such as forming one-handed helical conformations and memorizing macromolecular helicity, which are critical in advanced polymer design (Onouchi, Kashiwagi, Hayashi, Maeda, & Yashima, 2004).
Propiedades
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2O4P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11,15H,3-4H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLJPQOTSBATO-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methyl-2-furyl)methyl]-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2591361.png)


![N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591364.png)
![4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2591366.png)







